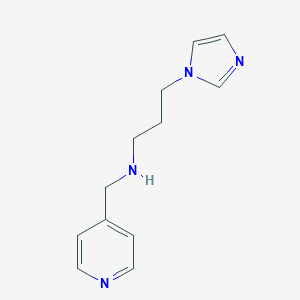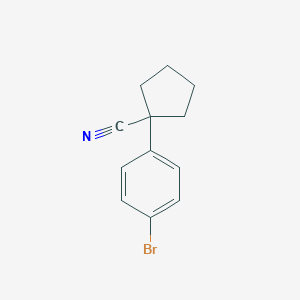
1-(4-Bromophenyl)cyclopentanecarbonitrile
概要
説明
1-(4-Bromophenyl)cyclopentanecarbonitrile is a chemical compound with the CAS Number: 143328-19-2 . It has a molecular weight of 250.14 and its IUPAC name is 1-(4-bromophenyl)cyclopentanecarbonitrile .
Molecular Structure Analysis
The molecular formula of 1-(4-Bromophenyl)cyclopentanecarbonitrile is C12H12BrN . The InChI code for this compound is 1S/C12H12BrN/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-12/h3-6H,1-2,7-8H2 .Physical And Chemical Properties Analysis
1-(4-Bromophenyl)cyclopentanecarbonitrile has a density of 1.4±0.1 g/cm3, a boiling point of 351.3±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 59.6±3.0 kJ/mol and a flash point of 166.3±25.9 °C . The compound is solid at room temperature .科学的研究の応用
Synthesis of Heterospiro Systems and Spirocyclic Compounds
1-(2-Bromomethylphenyl)-1-cyclopentanecarbonitrile, a related compound, has been synthesized and used as an intermediate in the synthesis of derivatives of a series of heterospiro systems. This process involves condensation with primary amines and vicinal eneamino carbonyl compounds, leading to the creation of previously undescribed condensed spirocyclic systems. These findings highlight the compound's utility in synthesizing complex heterocyclic architectures, which have potential applications in pharmaceuticals and materials science (Kisel, Kostyrko, & Kovtunenko, 2002).
Synthesis of S1P1 Receptor Agonists
Methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, an analogue, has been utilized as a key intermediate for the synthesis of S1P1 receptor agonists. A scalable synthesis and isolation method for each of the four stereoisomers of this compound has been developed, demonstrating the compound's significance in the synthesis of therapeutic agents targeting the S1P1 receptor (Wallace et al., 2009).
Anticancer Activity of Bromophenol Derivatives
Research on bromophenol derivatives, such as BOS-102, which contains a bromophenyl group, has shown significant anticancer activities on human lung cancer cell lines. These compounds induce cell cycle arrest and apoptosis through ROS-mediated pathways, highlighting their potential in developing novel anticancer drugs (Guo et al., 2018).
Photoluminescence of Thiophene Derivatives
Novel 4-aryl substituted thiophene derivatives with bis-diarylacrylonitrile unit, synthesized from precursors including 1-(4-Bromophenyl)cyclopentanecarbonitrile, exhibit green fluorescence in both solid state and solution, indicating their potential application in organic light-emitting diodes (OLEDs) and as fluorescent markers (Xu, Yu, & Yu, 2012).
Antimicrobial Activities of Triazole Derivatives
Triazole derivatives synthesized from 1-(4-Bromophenyl)cyclopentanecarbonitrile have shown potent antimicrobial activities against various microorganisms, surpassing traditional antimicrobials like triclosan and fluconazole. These compounds provide a foundation for the development of new antimicrobial agents (Zhao et al., 2012).
Safety And Hazards
特性
IUPAC Name |
1-(4-bromophenyl)cyclopentane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-12/h3-6H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHJLQZXHOLSBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90398403 | |
| Record name | 1-(4-BROMOPHENYL)CYCLOPENTANECARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)cyclopentanecarbonitrile | |
CAS RN |
143328-19-2 | |
| Record name | 1-(4-Bromophenyl)cyclopentanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143328-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-BROMOPHENYL)CYCLOPENTANECARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

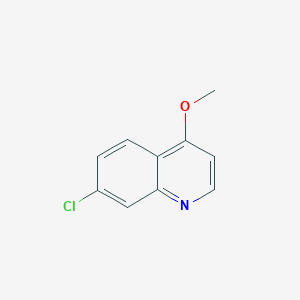
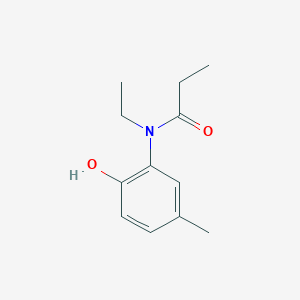
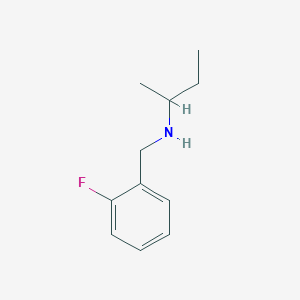
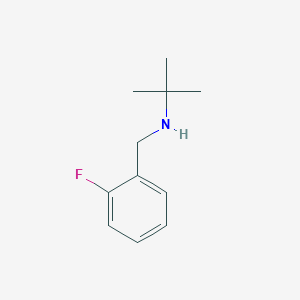
![N-[4-(Methylthio)benzyl]-1-propanamine](/img/structure/B183775.png)
![N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine](/img/structure/B183776.png)
![N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B183780.png)
![N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B183782.png)
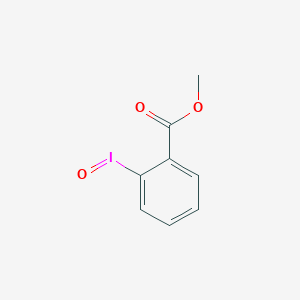
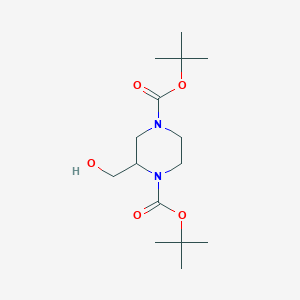
![2-[(3-Ethoxybenzyl)amino]ethanol](/img/structure/B183788.png)
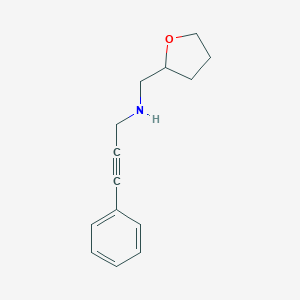
![N-[(3-methoxyphenyl)methyl]butan-2-amine](/img/structure/B183792.png)
